molecular formula C17H12O7 B1198920 (-)-Acanthocarpan CAS No. 70285-12-0

(-)-Acanthocarpan

Cat. No.: B1198920
CAS No.: 70285-12-0
M. Wt: 328.27 g/mol
InChI Key: OOCFJEXFOZXGCV-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Acanthocarpan is a member of pterocarpans.

Scientific Research Applications

Antiviral Drug Delivery Systems Chitosan/Xanthan Gum-based hydrogels have been explored as potential carriers for antiviral drugs. The study by Malik et al. (2020) investigated the use of these polymers for controlled drug delivery, highlighting their successful encapsulation of antiviral drugs into the hydrogel polymeric network. This research indicates that (-)-Acanthocarpan could be utilized in developing pH-sensitive hydrogel systems for targeted antiviral drug delivery Malik et al., 2020.

Source of Bioactive Compounds Acanthoic acid, isolated from the stems of Annona amazonica and a major constituent of this compound, has been reported to have significant trypanocidal activity. This highlights the potential of this compound as a renewable natural source of bioactive compounds with potential applications in treating diseases caused by Trypanosoma cruzi Pinheiro et al., 2009.

Pharmacological Properties The anti-neuroinflammatory activity of compounds from Acanthopanax gracilistylus, related to this compound, has been studied. Compounds from this plant showed moderate inhibitory effects on nitric oxide production, indicating potential pharmacological applications in treating neuroinflammatory conditions Li et al., 2018.

Anticarcinogenic Potential The anticarcinogenic potential of this compound derivatives has been explored. Specifically, acanthoic acid has been shown to induce apoptosis in HL-60 human promyelocytic leukaemia cells through the activation of the p38 MAPK pathway, suggesting a potential role in cancer treatment Kim et al., 2012.

Enzymatic Conversion and Environmental Applications The potential of this compound in environmental applications has been demonstrated by engineering bacteria to catabolize the carbonaceous component of chemical warfare agents. For instance, an engineered strain of Escherichia coli was reported to transform isopropanol, a waste product from the decomposition of sarin, into acetyl-CoA, highlighting the potential of this compound in bioremediation processes Brown et al., 2016.

Properties

CAS No.

70285-12-0

Molecular Formula

C17H12O7

Molecular Weight

328.27 g/mol

IUPAC Name

(1S,13S)-6,8,11,17,19,23-hexaoxahexacyclo[11.10.0.02,10.05,9.014,22.016,20]tricosa-2(10),3,5(9),14,16(20),21-hexaen-13-ol

InChI

InChI=1S/C17H12O7/c18-17-5-19-14-8(1-2-10-15(14)23-7-20-10)16(17)24-11-4-13-12(3-9(11)17)21-6-22-13/h1-4,16,18H,5-7H2/t16-,17+/m0/s1

InChI Key

OOCFJEXFOZXGCV-DLBZAZTESA-N

Isomeric SMILES

C1[C@@]2([C@H](C3=C(O1)C4=C(C=C3)OCO4)OC5=CC6=C(C=C52)OCO6)O

SMILES

C1C2(C(C3=C(O1)C4=C(C=C3)OCO4)OC5=CC6=C(C=C52)OCO6)O

Canonical SMILES

C1C2(C(C3=C(O1)C4=C(C=C3)OCO4)OC5=CC6=C(C=C52)OCO6)O

70285-12-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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